molecular formula C14H9F6N3O B1416945 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine CAS No. 1219454-63-3

4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Cat. No.: B1416945
CAS No.: 1219454-63-3
M. Wt: 349.23 g/mol
InChI Key: QYPGPFARGQARRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method employs organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the construction of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and sustainability of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The pathways involved in its mechanism of action are currently being studied to better understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two trifluoromethyl groups in 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability.

Biological Activity

4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. It is characterized by a complex molecular structure that includes trifluoromethyl groups, which enhance its biological interactions and pharmacological properties.

  • Molecular Formula : C14H9F6N3O
  • Molar Mass : 349.23 g/mol
  • Density : 1.50 g/cm³ (predicted)
  • Boiling Point : 414.4 °C (predicted)
  • pKa : 4.16 (predicted)

These properties suggest a stable compound with significant lipophilicity due to the presence of trifluoromethyl groups, which can influence its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential anti-inflammatory, anticancer, and antimicrobial effects.

1. Anti-inflammatory Activity

Recent research indicates that derivatives of pyridine compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, studies have shown that certain pyridine derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μM)Target
Compound A19.45 ± 0.07COX-1
Compound B23.8 ± 0.20COX-2

These findings suggest that this compound may possess similar anti-inflammatory properties, warranting further investigation.

2. Anticancer Properties

The anticancer potential of this compound has been explored through its ability to induce apoptosis in cancer cell lines. Studies have demonstrated that certain pyridine derivatives can inhibit tumor growth and induce cell death via mechanisms involving the downregulation of specific proteins associated with cancer progression .

For example, a related compound was shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced tumor growth in xenograft models . This mechanism may also apply to this compound.

3. Antimicrobial Activity

Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties due to their ability to penetrate bacterial membranes effectively . The structural features of this compound may contribute to similar effects.

Case Study 1: In Vivo Efficacy

A study involving a related compound demonstrated significant reductions in tumor mass in mice treated with doses ranging from 150 mg/kg b.w. for six weeks. The treatment resulted in downregulation of key oncogenic pathways .

Case Study 2: Anti-inflammatory Evaluation

In a carrageenan-induced paw edema model, compounds similar to this compound showed significant reductions in inflammation markers compared to controls .

Properties

IUPAC Name

4-[2,5-bis(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O/c15-13(16,17)8-1-2-10(14(18,19)20)9(6-8)7-3-4-22-11(5-7)12(21)23-24/h1-6,24H,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPGPFARGQARRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Reactant of Route 2
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

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